rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol
Description
Properties
IUPAC Name |
1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVSBQOSROXJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56718-76-4 | |
| Record name | 1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056718764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLORO-2-HYDROXY-3-(4-(2-METHOXYETHYL)PHENOXY)-PROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85325N238N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Base-Catalyzed Epoxide Ring-Opening
In a representative procedure, 4-(2-methoxyethyl)phenol is deprotonated with potassium hydroxide in methanol at 40–45°C for 1 hour, followed by the addition of epichlorohydrin. The mixture is stirred at 40°C for 24 hours, yielding the epoxide intermediate 2-[4-(2'-methoxyethyl)phenoxymethyl]oxirane. Subsequent treatment with aqueous HCl at 0–5°C for 30 minutes affords the target compound in 87% yield after purification.
Key Data:
This method is favored for its scalability but requires careful control of temperature to minimize side reactions such as polyether formation.
Catalytic Methods for Enhanced Selectivity
Zirconyl Chloride Catalysis
Zirconyl chloride (ZrOCl₂) in acetonitrile at 20°C catalyzes the ring-opening of 2-[4-(2'-methoxyethyl)phenoxymethyl]oxirane with thionyl chloride (SOCl₂). The reaction achieves 80% yield within 1.17 hours, with the Lewis acid facilitating chloride ion delivery to the β-position.
β-Cyclodextrin-Mediated Synthesis
β-Cyclodextrin acts as a supramolecular catalyst in water-acetone mixtures (60°C, 10 hours), enabling a 91% yield of the chlorohydrin. The cyclodextrin cavity stabilizes the transition state, enhancing regioselectivity.
Comparative Catalytic Performance:
Catalytic methods reduce byproduct formation but may require specialized ligands or solvents.
Enzymatic Resolution for Enantiomer Separation
Although this compound is typically synthesized as a racemate, enzymatic kinetic resolution (KR) using Amano PS-IM lipase enables enantioselective acetylation. In a reported procedure, the racemic alcohol is treated with vinyl acetate in tert-butyl methyl ether (TBME) at 30°C for 72 hours, achieving an enantiomeric excess (ee) of >99% for the (S)-enantiomer.
Enzymatic Reaction Parameters:
This method is critical for pharmaceutical applications requiring single enantiomers but involves higher costs due to enzyme utilization.
Multi-Step Synthesis from Phthalimide Intermediates
A phthalimide-protected route involves:
-
Epoxide Synthesis: Potassium phthalimide reacts with epichlorohydrin at 120°C for 24 hours to form 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione.
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Chlorination: Treatment with HCl in chloroform yields 3-chloro-1-phthalimidopropan-2-one (87% yield).
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Deprotection: Hydrazinolysis removes the phthalimide group, followed by O-alkylation with 4-(2-methoxyethyl)phenol.
Advantages:
-
Phthalimide acts as a directing group, improving regiochemical control.
-
Suitable for gram-scale synthesis.
Solvent and Temperature Optimization
Solvent Screening
Reaction efficiency varies significantly with solvent polarity:
Polar aprotic solvents like acetone enhance nucleophilicity, while chlorinated solvents improve substrate solubility.
Temperature Effects
Low temperatures (0–5°C) favor chlorohydrin formation over competing epoxide polymerization. For example, HCl-mediated chlorination at 0°C achieves 87% yield versus 65% at 25°C.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme kinetics and biocatalysis.
Medicine: It is a crucial intermediate in the production of selective beta-blocker drugs like metoprolol, which are used to treat cardiovascular diseases.
Mechanism of Action
The mechanism of action of 1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane involves its interaction with specific molecular targets. In the case of its use as an intermediate for metoprolol, the compound undergoes enzymatic reactions that lead to the formation of the active drug. The molecular docking studies have shown strong hydrogen bond interactions between the hydroxyl group of the R-enantiomer and key binding residues of the catalytic site of Pseudomonas fluorescens lipase .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Similar Compounds
Structural and Functional Insights
Substituent Effects on Reactivity and Bioactivity The 2-methoxyethylphenoxy group in the target compound enhances solubility in polar solvents compared to analogs with direct methoxy-phenoxy substitution (e.g., 1-Chloro-3-(2-methoxyphenoxy)propan-2-ol) . This substituent also influences enzymatic recognition during KR/DKR processes, as seen in the 35% yield of (S)-ester using CAL-B . Replacement of the chloro group with an ethylamino moiety (±)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol) eliminates β-blocker activity, underscoring the chloro group's role in metoprolol's pharmacophore .
Synthetic Methodologies The target compound is synthesized via chemoenzymatic routes using vinyl stearate as an acyl donor, whereas analogs like 1-(2,4-Dichlorophenoxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol require traditional organic catalysis due to steric hindrance from bulky substituents .
Physicochemical and Hazard Profiles Compounds with chlorinated aromatic rings (e.g., dichlorophenoxy derivatives) exhibit higher logP values and environmental persistence compared to the target compound’s WGK 1 rating . Simpler analogs like 3-Chloropropane-1,2-diol lack aromaticity, reducing UV activity but increasing volatility .
Biological Activity
Overview
rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, also known as Metoprolol Impurity 13, is a chemical compound with significant biological activity, particularly as an intermediate in the synthesis of beta-blocker medications like metoprolol. This compound is primarily studied for its interactions with enzymes and its potential therapeutic applications in cardiovascular treatments.
- Molecular Formula : C₁₂H₁₇ClO₃
- Molecular Weight : 244.715 g/mol
- CAS Number : 56718-76-4
- Density : 1.157 g/cm³
- Boiling Point : 364.5 °C at 760 mmHg
- Flash Point : 174.2 °C
The primary biological activity of this compound involves its interaction with Pseudomonas fluorescens lipase (PFL) , an enzyme that catalyzes the acylation of the R-enantiomer of this compound. The key aspects of its mechanism include:
- Kinetic Resolution : The compound undergoes kinetic resolution facilitated by PFL, leading to selective acylation.
- Biochemical Pathways : The interaction results in the transesterification of the R-enantiomer into the corresponding ester, which is crucial for its pharmacological effects.
Table 1: Key Properties and Mechanism
| Property | Description |
|---|---|
| Target Enzyme | Pseudomonas fluorescens lipase (PFL) |
| Interaction Type | Kinetic resolution |
| Resulting Reaction | Selective acylation of R-form |
| Biochemical Pathway | Transesterification |
Pharmacokinetics and Dynamics
The pharmacokinetic profile of this compound indicates that it interacts with biological receptors and enzymes, influencing its therapeutic efficacy. The methoxyethyl group enhances lipophilicity, potentially improving bioavailability.
Case Studies and Research Findings
-
Enzyme Kinetics Studies :
- Research has demonstrated that PFL selectively acylates the R-enantiomer of this compound within a short duration (approximately 3 hours), achieving high enantioselectivity and conversion rates .
- Pharmacological Implications :
-
Molecular Docking Studies :
- Molecular modeling has revealed a strong hydrogen bond between the hydroxyl group of the R-enantiomer and Arg54 in PFL's active site, facilitating preferential binding and subsequent reactions .
Q & A
Q. How can AI-driven platforms optimize the synthesis and application of this compound in drug discovery?
- Methodology : Train neural networks on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents. Use platforms like COMSOL Multiphysics for reactor design simulations. Implement autonomous labs for high-throughput screening, as proposed in smart laboratory frameworks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
